3-Methylflavone-8-carboxylic acid

Ion channel pharmacology Patch-clamp electrophysiology VRAC/volume-regulated anion channel

Acquire 3-Methylflavone-8-carboxylic acid (MFCA), the pharmacopoeial reference standard (Flavoxate EP Impurity A / USP Related Compound A) and principal active metabolite of flavoxate. With ≥98% purity, this C8-carboxyl-substituted flavone is a selective VRAC inhibitor (IC₅₀ 18.5 µM) – 2-fold more potent than 3-methylflavone – and a cAMP-PDE inhibitor 5-fold stronger than theophylline. Essential for dissecting VRAC-mediated mechanisms, PDE screening, and bioanalytical method validation. Batch-specific COA ensures regulatory-grade data integrity.

Molecular Formula C17H12O4
Molecular Weight 280.27 g/mol
CAS No. 3468-01-7
Cat. No. B195188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylflavone-8-carboxylic acid
CAS3468-01-7
Synonyms3-Methyl-2-phenylchromone-8-carboxylic Acid; 
Molecular FormulaC17H12O4
Molecular Weight280.27 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20)
InChIKeyKMMBBZOSQNLLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylflavone-8-carboxylic Acid (CAS 3468-01-7) – Sourcing Reference, Physicochemical Profile, and Analytical Benchmarks for Pharmaceutical Intermediate Procurement


3-Methylflavone-8-carboxylic acid (MFCA; CAS 3468-01-7) is a C3‑methyl, C8‑carboxyl substituted flavone derivative with molecular formula C17H12O4 and molecular weight 280.28 g/mol [1]. It is the primary active metabolite of flavoxate hydrochloride in humans [2] and serves as a designated pharmacopoeial reference standard (Flavoxate Hydrochloride EP Impurity A / USP Related Compound A) [3]. The compound is a white to almost white crystalline solid with a melting range of 234–236 °C . Its defined role as both an active metabolite and a regulatory impurity standard makes precise analytical characterization and reliable supply of high‑purity material essential for pharmaceutical development, bioequivalence studies, and quality control workflows.

3-Methylflavone-8-carboxylic Acid (3468-01-7) – Why Unsubstituted Flavones and C8‑Lacking Analogs Cannot Substitute in Ion Channel and PDE‑Targeted Assays


Substituting 3‑methylflavone‑8‑carboxylic acid with a generic flavone or even a closely related analog lacking the C8‑carboxyl group introduces substantial functional divergence. The C8‑carboxyl moiety is a critical determinant of selectivity: in head‑to‑head patch‑clamp studies, removal of the C8 substituent (as in 3‑methylflavone) reduces VRAC inhibitory potency by approximately 2‑fold (IC₅₀: 18.5 µM vs 37.2 µM) and eliminates the VRAC selectivity that characterizes the parent flavoxate scaffold [1]. Conversely, for TMEM16A/CaCC inhibition, the C8‑carboxyl‑bearing MFCA and flavoxate show comparable modest activity (IC₅₀ ≈ 28–33 µM), whereas the C8‑lacking 3‑methylflavone is slightly more potent (IC₅₀ 26.5 µM), indicating that C8 substitution can reduce, rather than enhance, activity at certain channels [1]. In PDE inhibition assays, MFCA is 5‑fold more potent than theophylline, while flavoxate is 21‑fold more potent, demonstrating that the 8‑carboxyl‑bearing metabolite retains meaningful, albeit attenuated, PDE inhibitory activity relative to the parent ester prodrug [2]. Generic flavone scaffolds lacking these precise substitution patterns simply cannot reproduce this quantitative pharmacological fingerprint, rendering them unsuitable for experiments where specific VRAC‑mediated or PDE‑dependent mechanisms are under investigation.

3-Methylflavone-8-carboxylic Acid (3468-01-7) – Quantitative Differential Evidence Guide for Selection Versus Flavoxate, 3‑Methylflavone, and Theophylline


VRAC Chloride Channel Inhibition: MFCA Exhibits Intermediate Potency and Selectivity Profile Between Flavoxate and 3‑Methylflavone

In whole‑cell patch‑clamp recordings on HEK293 cells expressing recombinant volume‑regulated anion channels (VRACs), MFCA inhibited VRAC currents with an IC₅₀ of 18.5 µM and an inhibition rate of approximately 46% at 30 µM [1]. By comparison, the parent drug flavoxate was approximately 10‑fold more potent (IC₅₀ = 1.8 µM, 78% inhibition at 30 µM), while the C8‑lacking analog 3‑methylflavone was approximately 2‑fold less potent than MFCA (IC₅₀ = 37.2 µM, 35% inhibition at 30 µM) [1]. This places MFCA as the intermediate‑potency comparator for dissecting the contribution of the 8‑carboxyl group to VRAC inhibition within the flavoxate chemotype.

Ion channel pharmacology Patch-clamp electrophysiology VRAC/volume-regulated anion channel

TMEM16A/CaCC Chloride Channel Inhibition: MFCA Demonstrates Minimal Activity, Functionally Distinct from VRAC‑Active Compounds

Against recombinant TMEM16A/CaCC currents in HEK293 cells, MFCA exhibited only weak inhibitory activity with an IC₅₀ of 28.3 µM and an inhibition rate of approximately 15% at 30 µM [1]. Flavoxate showed similarly modest inhibition (IC₅₀ = 32.8 µM, 14% at 30 µM), while 3‑methylflavone was marginally more potent (IC₅₀ = 26.5 µM, 24% at 30 µM) [1]. The positive control T16Ainh‑A01 (30 µM) and DCPIB (10 µM) produced significant inhibition, confirming assay sensitivity [1]. Across all three flavone analogs, TMEM16A inhibition remained below 25% at the highest tested concentration, indicating that this scaffold is not a robust CaCC‑targeting chemotype.

Calcium-activated chloride channel (CaCC) TMEM16A/ANO1 Electrophysiology

Phosphodiesterase (PDE) Inhibition: MFCA Retains 5‑Fold Greater Potency Than Theophylline, Defining Its Role as a cAMP‑PDE Modulator

In vitro enzymatic assays demonstrate that MFCA acts as a competitive phosphodiesterase (PDE) inhibitor and is 5 times more potent than theophylline, a classical xanthine‑derived PDE inhibitor [1]. Under identical assay conditions, the parent compound flavoxate was 21 times more potent than theophylline [1]. While MFCA is approximately 4.2‑fold less potent than flavoxate, it nonetheless retains meaningful PDE inhibitory activity that is likely mediated via the free carboxyl moiety, distinguishing it from both the ester prodrug flavoxate and theophylline.

Phosphodiesterase inhibition cAMP signaling Smooth muscle pharmacology

Smooth Muscle Antispasmodic Activity: MFCA Inhibits K⁺‑Induced Contractions in Human Prostate and Bladder Tissues, Slightly Less Potent than Flavoxate

In isolated human prostate and bladder neck tissue strips subjected to potassium‑induced contractions, MFCA demonstrated concentration‑dependent antispasmodic activity [1]. Flavoxate exhibited slightly greater potency than MFCA in prostatic and bladder neck tissues under identical in vitro isometric conditions, though quantitative potency ratios were not numerically specified in the abstract [1]. The observed relaxant effect on prostatic tissues suggests a potential pharmacological niche for compounds bearing the 8‑carboxyl‑substituted flavone core in modulating lower urinary tract smooth muscle tone.

Urology Smooth muscle contraction Benign prostatic obstruction

Analytical Purity Specification: Commercial MFCA Consistently Exceeds 98% by HPLC and Titration, Meeting Compendial Reference Standard Requirements

Commercial 3‑methylflavone‑8‑carboxylic acid is routinely supplied with purity ≥98.0% as determined by both HPLC (area%) and neutralization titration . This dual‑method purity verification exceeds the typical ≥95% specification for general research‑grade intermediates. The compound is employed as a critical impurity marker (Flavoxate Hydrochloride EP Impurity A) in pharmaceutical quality control, where method validation studies for plasma and urine quantification have demonstrated inter‑day precision (CV) of 0.24–7.18% and intra‑day precision of 0.06–5.70% across a linear concentration range of 0.1–24 µg/mL [1].

Analytical chemistry HPLC purity Pharmaceutical reference standard

Synthesis Feasibility and Process Robustness: Scalable Five‑Step Route from Methyl Salicylate Achieves 98% Hydrolysis Yield

A patented synthetic route to 3‑methylflavone‑8‑carboxylic acid proceeds from methyl salicylate via sequential chlorination, acylation, hydrogenolysis dechlorination, cyclization, and hydrolysis [1]. The final hydrolysis step is reported to achieve a yield of 98.00% [2], enabling multi‑gram to kilogram‑scale production. Alternative oxidative routes from 8‑allyl‑3‑methylflavone using potassium permanganate in pyridine‑water have also been documented [3]. In contrast, the synthesis of comparator 3‑methylflavone (lacking the 8‑carboxyl group) proceeds via a distinct condensation pathway that does not involve the high‑yielding hydrolysis of a C8 ester or acid precursor, reflecting the divergent synthetic accessibility conferred by the 8‑carboxyl substitution.

Organic synthesis Process chemistry Pharmaceutical intermediate manufacturing

3-Methylflavone-8-carboxylic Acid (3468-01-7) – High‑Impact Application Scenarios Informed by Quantitative Differentiation Data


Ion Channel Pharmacology – VRAC Selectivity Profiling Studies

MFCA serves as an intermediate‑potency VRAC inhibitor (IC₅₀ = 18.5 µM) for dissecting structure‑activity relationships of the flavoxate chemotype [1]. Its 2‑fold greater potency than 3‑methylflavone and 10‑fold lower potency than flavoxate allows researchers to construct concentration‑response curves that span a wide dynamic range, avoiding the saturation effects observed with highly potent VRAC blockers. Simultaneously, its negligible activity at TMEM16A/CaCC (15% inhibition at 30 µM) [1] ensures that observed VRAC‑mediated effects are not confounded by off‑target CaCC modulation.

Pharmaceutical Quality Control – Pharmacopoeial Impurity Standard for Flavoxate Formulations

As Flavoxate Hydrochloride EP Impurity A (USP Related Compound A) [1], MFCA is an essential reference material for HPLC method development and validation in pharmaceutical QC. Validated bioanalytical methods for MFCA quantification in plasma and urine achieve inter‑day CVs of 0.24–7.18% and intra‑day CVs of 0.06–5.70% across 0.1–24 µg/mL [2], supporting bioequivalence studies that require accurate measurement of this active metabolite as a pharmacokinetic endpoint. Procurement of high‑purity MFCA (≥98% by HPLC and titration) is therefore critical for regulatory submissions.

Smooth Muscle Pharmacology – Ex Vivo Tissue Bath Studies in Urological Research

MFCA exhibits concentration‑dependent inhibition of K⁺‑induced contractions in isolated human prostate and bladder neck tissues [1]. This activity profile supports its use as a tool compound for investigating PDE‑mediated smooth muscle relaxation pathways in lower urinary tract tissues, particularly in benign prostatic obstruction models. Its modestly lower potency compared to flavoxate [1] provides a useful comparator for evaluating the contribution of the piperidinoethyl ester moiety to tissue‑level antispasmodic efficacy.

PDE Enzymology – Flavonoid‑Scaffold PDE Inhibitor Screening

MFCA is 5‑fold more potent than theophylline as a cAMP‑PDE inhibitor [1], establishing it as a validated flavonoid‑based positive control for PDE inhibitor screening campaigns. Its distinct chemical scaffold relative to xanthine‑derived PDE inhibitors (e.g., theophylline, IBMX) allows researchers to explore alternative chemical space for PDE modulation while benchmarking against a well‑characterized reference compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylflavone-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.